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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)Acetaldehyde

Cat. No.: B1287073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(2-Fluorophenyl)acetaldehyde is an organic compound of interest in various fields of

chemical research, including medicinal chemistry and drug development, due to the prevalence

of the fluorophenyl motif in bioactive molecules. A thorough understanding of its spectroscopic

properties is fundamental for its identification, characterization, and quality control. This

technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(2-Fluorophenyl)acetaldehyde.

Disclaimer: As of the compilation of this guide, publicly accessible, experimentally verified

spectroscopic data for 2-(2-Fluorophenyl)acetaldehyde is limited. The data presented herein

is a combination of predicted values based on established spectroscopic principles and

comparative data from structurally analogous compounds, such as its isomer, 2-(4-

fluorophenyl)acetaldehyde.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2-(2-
Fluorophenyl)acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-(2-Fluorophenyl)acetaldehyde
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~9.7 Triplet (t) 1H -CHO

The aldehyde

proton is

expected to be a

triplet due to

coupling with the

adjacent

methylene

protons.

~7.1 - 7.4 Multiplet (m) 4H Ar-H

The aromatic

protons will

exhibit complex

splitting patterns

due to proton-

proton and

proton-fluorine

couplings.

~3.7 Doublet (d) 2H -CH₂-

The methylene

protons are

adjacent to the

aldehyde group

and will be split

by the aldehyde

proton.

Table 2: Predicted ¹³C NMR Data for 2-(2-Fluorophenyl)acetaldehyde
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Chemical Shift (δ, ppm) Assignment Notes

~200 C=O

The aldehyde carbonyl carbon

is expected to be significantly

downfield.

~160 (d, ¹JCF ≈ 245 Hz) C-F

The carbon directly bonded to

fluorine will appear as a

doublet with a large coupling

constant.

~132 (d) Ar-C

Aromatic carbon chemical

shifts will be influenced by the

fluorine substituent and will

show coupling.

~129 (d) Ar-C

Aromatic carbon chemical

shifts will be influenced by the

fluorine substituent and will

show coupling.

~124 (d) Ar-C

Aromatic carbon chemical

shifts will be influenced by the

fluorine substituent and will

show coupling.

~115 (d, ²JCF ≈ 22 Hz) Ar-C

The ortho-carbon to the

fluorine will show a

characteristic two-bond C-F

coupling.

~45 -CH₂-

The methylene carbon is

expected in the aliphatic

region.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-(2-Fluorophenyl)acetaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~2820 and ~2720 Medium C-H stretch (aldehyde)

~1725 Strong C=O stretch (aldehyde)

~1600, ~1490, ~1450 Medium to Strong C=C stretch (aromatic)

~1220 Strong C-F stretch

~750 Strong
C-H bend (ortho-disubstituted

aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-(2-Fluorophenyl)acetaldehyde

m/z Interpretation

138 [M]⁺ (Molecular Ion)

137 [M-H]⁺

109 [M-CHO]⁺

96 [C₆H₄F]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

compound like 2-(2-Fluorophenyl)acetaldehyde.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-(2-Fluorophenyl)acetaldehyde in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300-500 MHz spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32
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scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 75-125 MHz spectrometer.

Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling is

typically applied.

Data Processing: Process the raw data using appropriate software. This involves Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the internal standard or the residual solvent peak.

IR Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt

plates (e.g., NaCl or KBr).

Sample Preparation (Solution): Dissolve the sample in a suitable solvent (e.g., chloroform,

carbon tetrachloride) that has minimal IR absorption in the regions of interest.

Data Acquisition: Record a background spectrum of the salt plates or the solvent. Place the

sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000-400

cm⁻¹.

Data Processing: Subtract the background spectrum from the sample spectrum to obtain the

final IR spectrum.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Ionize the sample using a suitable technique, most commonly Electron Ionization

(EI) for this type of molecule.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the separated ions to generate a mass spectrum, which plots ion intensity

against m/z.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the different spectroscopic techniques.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Integration of different spectroscopic data for structural elucidation.
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To cite this document: BenchChem. [Spectroscopic Data for 2-(2-
Fluorophenyl)acetaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1287073#spectroscopic-data-for-2-2-fluorophenyl-
acetaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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